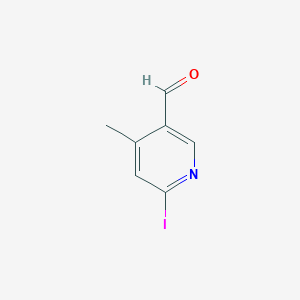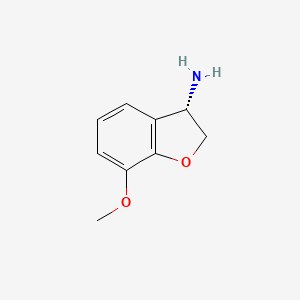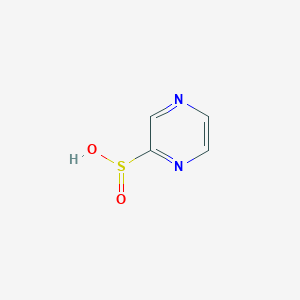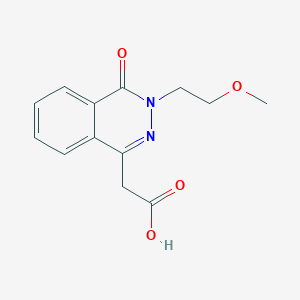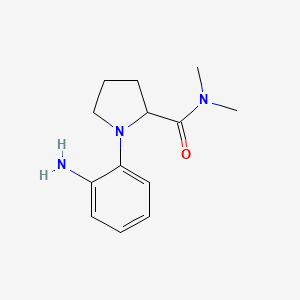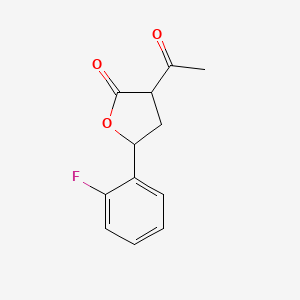
3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one: is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of an acetyl group at the third position and a fluorophenyl group at the fifth position of the dihydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-fluorophenyl-substituted β-keto ester, under acidic or basic conditions. The reaction typically proceeds through an intramolecular aldol condensation, followed by dehydration to form the dihydrofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the acetyl group may influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetyl-5-phenyl-dihydrofuran-2(3H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one: The fluorine atom is positioned differently, potentially altering its properties.
3-Acetyl-5-(2-chlorophenyl)dihydrofuran-2(3H)-one: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a pharmaceutical agent or a functional material in various applications.
Propiedades
Fórmula molecular |
C12H11FO3 |
|---|---|
Peso molecular |
222.21 g/mol |
Nombre IUPAC |
3-acetyl-5-(2-fluorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11FO3/c1-7(14)9-6-11(16-12(9)15)8-4-2-3-5-10(8)13/h2-5,9,11H,6H2,1H3 |
Clave InChI |
KGMZWPTZZONMOU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(OC1=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


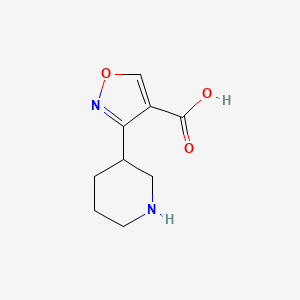
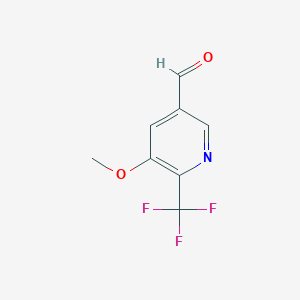

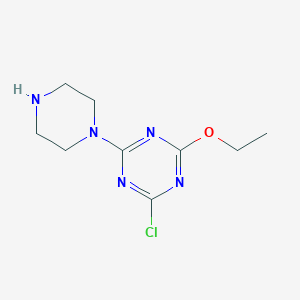
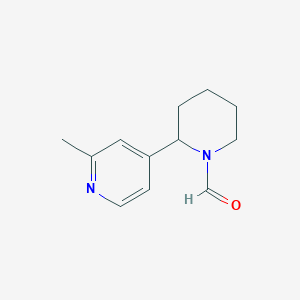
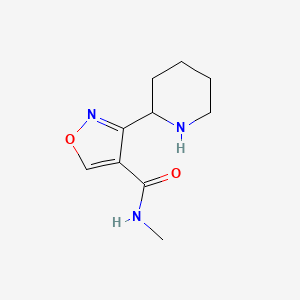
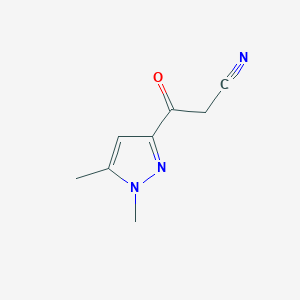
![4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15059459.png)
